5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

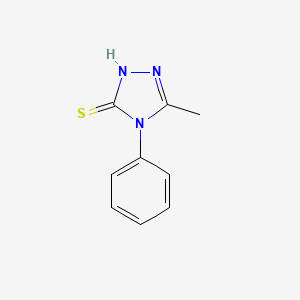

5-Methyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 5, a phenyl group at position 4, and a thiol (-SH) group at position 2. This structure confers unique chemical and biological properties, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-methyl-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-7-10-11-9(13)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITIJXJNRKRDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064153 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665466 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6232-82-2 | |

| Record name | 2,4-Dihydro-5-methyl-4-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydro-5-methyl-4-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of methyl benzoate and methyl salicylate with various substituents. The reaction conditions often include the use of elemental analysis, Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectral data to confirm the structure of the synthesized compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different thiol derivatives.

Substitution: The thiol group can undergo substitution reactions with various electrophiles to form S-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: S-substituted derivatives.

Scientific Research Applications

Overview

- Molecular Formula : C9H9N3S

- Molecular Weight : 191.25 g/mol

- CAS Number : 6232-82-2

MPTT features a triazole ring fused with a thiol group, making it reactive and biologically active. Its structure allows for the formation of metal complexes and interactions with biological targets.

Coordination Chemistry

MPTT is utilized as a ligand in coordination chemistry to form metal complexes. These complexes have potential applications in catalysis and materials science. The ability of MPTT to coordinate with various metal ions enhances its utility in synthesizing novel compounds with tailored properties.

MPTT exhibits significant biological activities, including:

- Antimicrobial Properties : MPTT has shown effectiveness against various bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The compound disrupts cell membranes and inhibits growth.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 20 | 16 |

- Anticancer Activity : Research indicates that MPTT can inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and free radical scavenging. Its thiol group contributes to antioxidant activity, potentially protecting cells from oxidative stress.

Medicinal Chemistry

In medicinal chemistry, MPTT is being explored for its potential as an antifungal, anticancer, and anti-inflammatory agent. Its ability to bind to biological targets makes it a candidate for drug development.

Case Study: Antifungal Activity

A study evaluating the antifungal properties of MPTT demonstrated significant inhibition against clinically relevant fungi. The results suggest that modifications to the thiol group could enhance efficacy and selectivity against specific pathogens.

Industrial Applications

MPTT is also utilized in the synthesis of polymers and materials with specific properties. Its role in developing sensors and analytical tools highlights its versatility in industrial applications.

Mechanism of Action

The mechanism of action of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells .

Comparison with Similar Compounds

Key Properties

- Chemical Reactivity : The thiol group enables nucleophilic substitution reactions, facilitating derivatization with halides or aldehydes .

- Biological Activity : The compound exhibits antioxidant, antimicrobial, and enzyme inhibitory activities, attributed to the electron-rich triazole-thiol system and aromatic substituents .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

- Electron-Donating Groups: Substitutions like -NH₂ (e.g., 4-amino derivatives) enhance antioxidant capacity by stabilizing free radicals via resonance .

- Halogen Substituents : Chlorine or bromine at aromatic positions (e.g., 4-Cl-phenyl in Yucasin) improve enzyme inhibition by increasing lipophilicity and target binding .

- Heteroaromatic Rings: Quinoxaline or pyridine moieties (e.g., ) enhance anticancer activity through π-π stacking interactions with biological targets .

Biological Activity

5-Methyl-4-phenyl-4H-1,2,4-triazole-3-thiol (often abbreviated as MPTT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields.

Overview of this compound

MPTT is a thiazole derivative characterized by a triazole ring fused with a thiol group, which contributes to its reactivity and biological properties. The compound has been synthesized and evaluated for various pharmacological activities, including antimicrobial, anticancer, and antioxidant effects.

MPTT's biological activity can be attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring and the thiol group facilitate the formation of non-covalent interactions with enzymes and receptors, influencing their activity.

Key Mechanisms:

- Enzyme Inhibition: MPTT can inhibit enzymes involved in critical metabolic pathways.

- Free Radical Scavenging: The thiol group allows MPTT to act as an antioxidant by neutralizing free radicals.

- Antimicrobial Action: It disrupts bacterial cell membranes and inhibits growth.

Antimicrobial Activity

MPTT has demonstrated promising antimicrobial properties against various bacterial and fungal strains. Studies have shown that it exhibits significant inhibitory effects on pathogens such as Staphylococcus aureus and Candida albicans.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 20 | 16 |

Anticancer Activity

Research indicates that MPTT exhibits cytotoxic effects against various cancer cell lines. For instance, in studies involving breast cancer (MDA-MB-231) and prostate cancer (PC3) cells, MPTT showed IC50 values above 100 µM, indicating low toxicity to normal cells while effectively targeting cancerous cells.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | >100 |

| PC3 | >100 |

| IGR39 (melanoma) | 75 |

Antioxidant Activity

MPTT has been evaluated for its free radical scavenging ability using assays such as DPPH and ABTS. It exhibited a lower IC50 value than common antioxidants like ascorbic acid, highlighting its potential as a powerful antioxidant agent.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 1.3 × 10^-3 |

| ABTS | 4.7 × 10^-3 |

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of MPTT against resistant strains of bacteria. Results indicated that MPTT significantly inhibited growth compared to standard antibiotics .

- Cytotoxicity Assessment : In a recent study focusing on cytotoxicity against melanoma cells, MPTT derivatives were synthesized and tested. The results showed enhanced activity against melanoma compared to other tested compounds .

Q & A

Q. What are the primary synthesis strategies for 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives?

- Methodological Answer : The core synthesis involves cyclization of thiosemicarbazide precursors under basic or acidic conditions. For example, 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is synthesized via formation of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media, followed by cyclization . Alkylation and Mannich base derivatization are common post-synthesis modifications. S-alkylated derivatives are prepared using alkyl halides (e.g., 1-iodobutane) or aryl bromides under reflux in ethanol .

Q. How are structural and purity characteristics validated for these compounds?

- Methodological Answer : Use a combination of:

- 1H NMR spectroscopy to confirm substitution patterns and alkylation sites .

- Elemental analysis to verify stoichiometry.

- Chromatographic mass spectrometry (LC-MS) for molecular weight confirmation .

- IR spectrophotometry to identify functional groups (e.g., thiol or thione tautomerism) .

Q. What standardized assays are used to evaluate antimicrobial activity of these derivatives?

- Methodological Answer :

- Agar diffusion or broth microdilution against bacterial (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans) .

- Activity is quantified via minimum inhibitory concentration (MIC) values. Derivatives with electron-withdrawing substituents (e.g., Cl, Br) often show enhanced activity due to increased electrophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized for alkylation of 1,2,4-triazole-3-thiols?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.

- Temperature control : Alkylation with phenacyl bromide proceeds efficiently at 60–80°C .

- Catalyst use : Base catalysts (e.g., K₂CO₃) enhance nucleophilic substitution in S-alkylation .

- Validation : Monitor reaction progress via TLC and optimize yields (typically 70–85%) through recrystallization .

Q. What strategies enhance bioactivity through functional group diversification?

- Methodological Answer :

- Heterocyclic integration : Attach benzothiazole or thiadiazole moieties to improve antifungal properties .

- Mannich base formation : Introduce aminoalkyl groups to increase solubility and bioavailability .

- Hybrid molecules : Combine triazole-thiol scaffolds with sulfone or pyridyl groups for multitarget activity .

Q. How can computational methods predict pharmacological potential?

- Methodological Answer :

- Molecular docking : Screen derivatives against target proteins (e.g., fungal CYP51) using AutoDock Vina .

- ADME prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

- PASS Online : Predict biological activity spectra (e.g., antifungal vs. antibacterial) based on structural descriptors .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Control variables : Standardize assay protocols (e.g., inoculum size, incubation time) to minimize variability .

- SAR analysis : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends .

- Replicate studies : Validate discrepancies using orthogonal assays (e.g., time-kill kinetics vs. MIC) .

Q. What integrated approaches combine experimental and theoretical insights?

- Methodological Answer :

- DFT calculations : Optimize geometries and predict spectral data (e.g., NMR chemical shifts) for comparison with experimental results .

- Quantum mechanical modeling : Analyze tautomeric equilibria (thiol ↔ thione) to explain reactivity differences .

- In silico-in vitro synergy : Use computational predictions to prioritize compounds for synthesis and testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.